![molecular formula C12H13Cl3O3 B3051009 Pentyl 3,5,6-trichlorosalicylate CAS No. 30431-53-9](/img/structure/B3051009.png)
Pentyl 3,5,6-trichlorosalicylate
Overview
Description
Pentyl 3,5,6-trichlorosalicylate is a chemical compound with the molecular formula C12H13Cl3O3 . It has an average mass of 311.589 Da and a monoisotopic mass of 309.993042 Da .
Synthesis Analysis
The synthesis of Pentyl 3,5,6-trichlorosalicylate involves several steps. Salicylic acid is first chlorinated in concentrated sulfuric acid and then with an iodine catalyst to make the trichlorosalicylic acid . This acid is then extracted and reacted with an alcohol to make the ester . This process is described in detail in the patent US4308395A .Physical And Chemical Properties Analysis
Pentyl 3,5,6-trichlorosalicylate has a density of 1.368g/cm3 and a boiling point of 366.6ºC at 760mmHg . The molecular weight of this compound is 311.58900 .Scientific Research Applications
Environmental Monitoring and Treatment :
- Pentyl 3,5,6-trichlorosalicylate and its derivatives, such as triclosan, have been studied for their environmental impact, particularly in wastewater treatment systems. Research has shown that triclosan is biodegradable under aerobic conditions but not under anaerobic conditions. This suggests potential use in environmental monitoring and designing effective wastewater treatment processes (McAvoy et al., 2002).
Chemical Interactions and Formation :
- Studies on the interaction of triclosan with free chlorine in water treatment processes reveal the formation of chloroform and other chlorinated organics. This research provides insights into chemical interactions relevant for drinking water treatment and the formation of potentially harmful byproducts (Rule et al., 2005).
Antibacterial Applications and Metal Complexation :
- Research on the complexation of trichlorosalicylic acid with various metals has indicated enhanced antibacterial activity in metal complexes compared to the free acid form. This suggests potential applications in developing new antibacterial agents or coatings (Kumar et al., 2018).
Analytical Chemistry and Byproduct Analysis :
- In studies focusing on the degradation of triclosan in chlorinated water, several byproducts have been identified, providing important data for environmental and analytical chemistry. This research aids in understanding the fate of such chemicals in water systems and helps in developing methods for their detection and analysis (Canosa et al., 2005).
Materials Science and Polymer Chemistry :
- The synthesis of novel amino-functional methacrylates, including derivatives with pentyl chains, has implications in materials science and polymer chemistry. These compounds can be used in various applications, such as coatings and adhesives, due to their unique properties (Geurts et al., 2001).
Medicinal Chemistry and Drug Design :
- Research on derivatives of pentamidine, a chemotherapeutic agent, has led to the synthesis and testing of analogues, including compounds with pentyl groups. Such studies contribute to medicinal chemistry and the development of new therapeutic agents (Szpakowska et al., 2006).
Pharmacology and Therapeutic Applications :
- Investigations into non-peripheral triclosan substituted metal-free, copper(II), and nickel(II) phthalocyanines have explored their potential in treating diseases like Alzheimer's and Diabetes mellitus. This research highlights the pharmacological and therapeutic applications of these compounds (Barut & Demirbaş, 2020).
Agricultural Sciences and Plant Protection :
- The use of secondary metabolites from Trichoderma spp., such as 6-pentyl-α-pyrone, in inducing systemic resistance in plants against viral diseases, is a significant area of research in agricultural sciences and plant protection. This approach offers an alternative to traditional pesticides and promotes sustainable agriculture (Taha et al., 2020).
Photophysical Studies and Material Applications :
- Research on the photophysics of 3,5,6-Trichlorosalicylic acid (TCSA) has provided insights into the properties of salicylic acid derivatives. Such studies are important for applications in material sciences, including the development of photostable materials and sensors (Paul et al., 2011).
Environmental Toxicology and Human Health Concerns :
- Studies on triclosan's impact on thyroid hormone homeostasis and endocrine function provide essential data for environmental toxicology and raise concerns regarding the widespread use of such compounds in consumer products (Crofton et al., 2010).
properties
IUPAC Name |
pentyl 2,3,5-trichloro-6-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3O3/c1-2-3-4-5-18-12(17)9-10(15)7(13)6-8(14)11(9)16/h6,16H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJXFRHMMURWFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067558 | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy-, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl 3,5,6-trichlorosalicylate | |
CAS RN |
30431-53-9 | |
Record name | Pentyl 2,3,5-trichloro-6-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30431-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl 3,5,6-trichlorosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030431539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy-, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy-, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl 3,5,6-trichlorosalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTYL 3,5,6-TRICHLOROSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX7ZKC555Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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